2-phenyl-1H-benzimidazole-5-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenyl-1H-benzimidazole-5-sulfonate can be synthesized through various methods. One common method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfur dioxide in an aqueous medium at a pH of 4-7 . Another method involves the reaction of 2-phenylbenzimidazole with chlorosulfonic acid in dichloroethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-benzimidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS) upon UV irradiation.
Substitution: It can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Chlorosulfonic acid is used for sulfonation reactions.
Major Products Formed
Oxidation: Formation of ROS and potential DNA damage products.
Substitution: Formation of sulfonated derivatives.
Scientific Research Applications
2-phenyl-1H-benzimidazole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various formulations.
Biology: Studied for its effects on DNA and potential to cause photodamage.
Medicine: Investigated for its potential anticancer properties due to its ability to generate ROS.
Industry: Utilized in the production of sunscreens and other personal care products.
Mechanism of Action
The primary mechanism of action of 2-phenyl-1H-benzimidazole-5-sulfonate is its ability to absorb UVB radiation. This absorption prevents UVB-induced damage such as the formation of cyclobutane pyrimidine dimers in DNA . Upon UV irradiation, the compound can generate ROS, which can lead to oxidative stress and potential cellular damage .
Comparison with Similar Compounds
2-phenyl-1H-benzimidazole-5-sulfonate is unique due to its water solubility and strong UVB absorption. Similar compounds include:
Benzimidazole derivatives: These compounds also exhibit UV absorption properties but may differ in solubility and specific UV absorption spectra.
Phenylbenzimidazole derivatives: These compounds share structural similarities but may have different functional groups that affect their chemical properties and applications.
Properties
Molecular Formula |
C13H9N2O3S- |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonate |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)/p-1 |
InChI Key |
UVCJGUGAGLDPAA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-] |
Origin of Product |
United States |
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